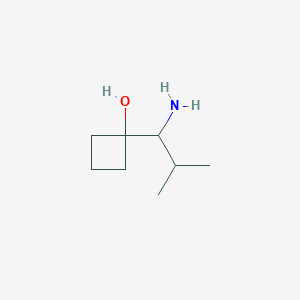
1-(1-Amino-2-methylpropyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Amino-2-methylpropyl)cyclobutan-1-ol is an organic compound with the molecular formula C9H19NO It is a cyclobutanol derivative, characterized by the presence of an amino group and a methyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylpropyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with an appropriate amine under controlled conditions. One common method includes the use of 2-methylpropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic processes. The use of catalysts such as palladium or platinum on carbon can facilitate the hydrogenation of cyclobutanone derivatives to yield the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Amino-2-methylpropyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of more saturated cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
1-(1-Amino-2-methylpropyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Amino-2-methylpropyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Aminoethyl)cyclobutan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Amino-1,1-dimethylethyl)cyclobutan-1-ol: Contains a dimethyl group, leading to different steric and electronic properties.
Uniqueness
1-(1-Amino-2-methylpropyl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a cyclobutane ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-(1-amino-2-methylpropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(2)7(9)8(10)4-3-5-8/h6-7,10H,3-5,9H2,1-2H3 |
Clave InChI |
GYJTUKPIEHUTNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1(CCC1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


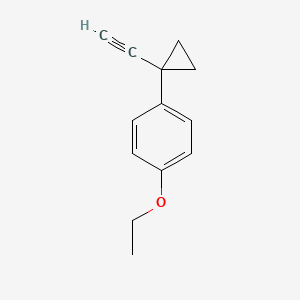
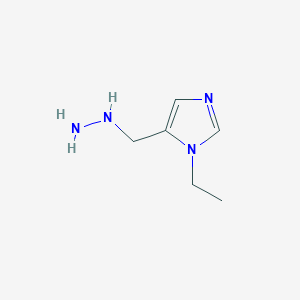
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
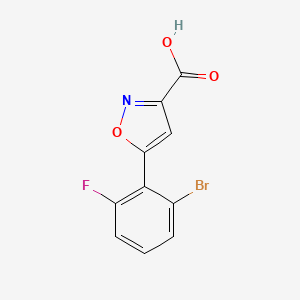
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)

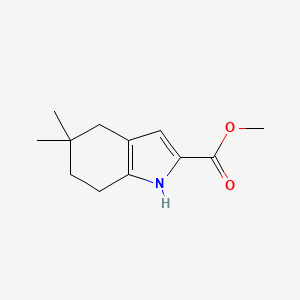

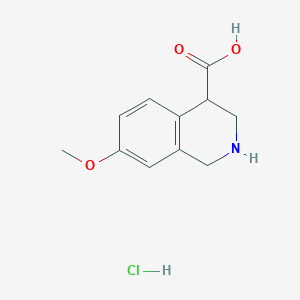
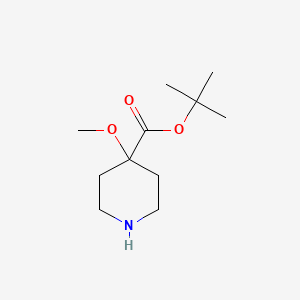
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)

